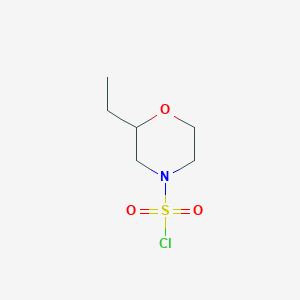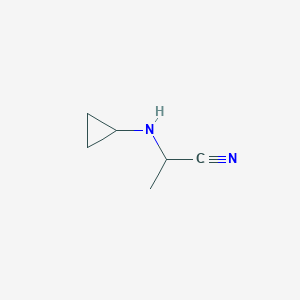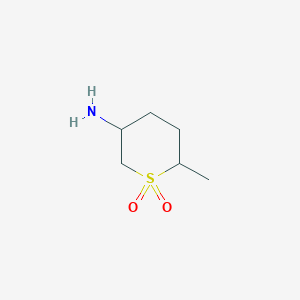
2-Ethylmorpholine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S. It is a derivative of morpholine, a heterocyclic amine, and contains a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylmorpholine-4-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and thionyl chloride . The reaction typically involves the conversion of thiols to sulfonyl chlorides through oxidative chlorination. Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to achieve the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using efficient reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride . These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride, N-chlorosuccinimide.
Substitution: Amines, dilute hydrochloric acid.
Major Products Formed:
Sulfonamides: Formed through the reaction with amines.
Sulfonyl azides: Formed through the reaction with sodium azide.
Wissenschaftliche Forschungsanwendungen
2-Ethylmorpholine-4-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonyl azides.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with antimicrobial and antioxidant properties.
Industry: Applied in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylmorpholine-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles such as amines, leading to the formation of sulfonamides . The compound can also facilitate the transmembrane transport of anions, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Morpholine-4-sulfonyl chloride: Similar structure but lacks the ethyl group.
N-Methylmorpholine-4-sulfonyl chloride: Contains a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylmorpholine-4-sulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and applications compared to other morpholine derivatives . Its ethyl group enhances its solubility and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C6H12ClNO3S |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
2-ethylmorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-2-6-5-8(3-4-11-6)12(7,9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
UQTHAOJYYJWWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CCO1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)

![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
![3-(2-Aminoethyl)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13219543.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)


![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)


